molecular formula C10H14ClNO3 B2983858 (1R)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol hydrochloride CAS No. 2137143-61-2

(1R)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol hydrochloride

Cat. No. B2983858
CAS RN: 2137143-61-2
M. Wt: 231.68
InChI Key: OZGINOLIBBNPTA-QRPNPIFTSA-N
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Description

(1R)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol hydrochloride, commonly known as S-(+)-MDMA, is a synthetic compound that belongs to the amphetamine class of drugs. It is a chiral compound, meaning it has two enantiomers, (R)-MDMA and (S)-MDMA. (S)-MDMA is the more active enantiomer and is mainly used for scientific research purposes.

Scientific Research Applications

Synthesis and Anticonvulsant Activity

Researchers have studied the synthesis of amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid, which is closely related to the structure of interest. These compounds, including variations of the primary compound, have been explored for their anticonvulsant activity, indicating potential applications in the treatment of seizure disorders. The synthesized compounds were isolated as hydrochlorides, similar to the compound , and their anticonvulsant activity was assessed, highlighting the importance of structural variations in medicinal chemistry research (Arustamyan et al., 2019).

Antimicrobial and Antifungal Activity

Another area of research involves the synthesis and structural characterization of substituted 6-fluorobenzo[d]thiazole amides, which shares structural similarities with the compound of interest. These studies include the synthesis from (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine and their evaluation for antibacterial and antifungal activities. Some compounds have shown activities comparable or slightly better than standard medicinal compounds, suggesting potential applications in developing new antimicrobial and antifungal agents (Pejchal et al., 2015).

Neuroprotective Effects

The compound (1R)-1-benzo[b]thiophen-5-yl-2-[2-(diethylamino)ethoxy]ethan-1-ol hydrochloride, closely related to the compound in focus, has been investigated for its neuroprotective effects. Studies have shown that it can partially protect against neuronal injury induced by conditions such as serum deprivation or the presence of amyloid-beta protein in cultured cortical neurons. These findings suggest potential therapeutic applications in neurodegenerative diseases (Yamamuro et al., 2003).

Synthesis and Characterization for Therapeutic Applications

Research on the synthesis of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and 3-aminomethylene-1,4-benzodioxin-2(3H)-one derivatives, which are structurally related to the compound , has been conducted. These compounds are precursors to potential therapeutic agents, indicating a broad interest in the structural motif for drug development. The studies focus on the synthesis and potential applications of these compounds in creating new therapeutic agents (Bozzo et al., 2003).

Safety and Hazards

This compound is classified as dangerous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It can cause serious eye damage .

properties

IUPAC Name

(1R)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9;/h1-2,5,8,12H,3-4,6,11H2;1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGINOLIBBNPTA-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)[C@H](CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol hydrochloride

CAS RN

2137143-61-2
Record name (1R)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol hydrochloride
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